Phenylhydrazinium sulphate (2:1)
Overview
Description
Phenylhydrazinium sulphate (2:1) is an organic compound consisting of a phenyl group and a hydrazinium ion linked together by a sulphate group. It is a white, crystalline solid with a melting point of around 190°C and a boiling point of approximately 250°C. It is soluble in water and alcohol, and insoluble in chloroform, ether, and benzene. Phenylhydrazinium sulphate (2:1) is an important chemical compound used in a variety of scientific and industrial applications.
Scientific Research Applications
Enzyme Reaction Mechanisms
Phenylhydrazinium sulphate has been utilized in studies to understand enzyme reaction mechanisms, specifically in the context of sulphuryl transfer reactions. Research conducted on the stereochemical course of sulphuryl transfer catalyzed by arylsulphatase II from Aspergillus oryzae utilized phenylhydrazinium sulphate. This study provided insights into the enzymatic process, showing that the reaction proceeds with retention of configuration at the sulfur atom, indicating the involvement of a sulpho-enzyme intermediate in the reaction pathway (Chai, Loughlin, & Lowe, 1992).
Chromatography and Protein Separation
In the field of chromatography and protein separation, phenylhydrazinium compounds have been explored to understand the effects of operational variables on retention, recovery, and resolution in hydrophobic interaction chromatography. A study investigated the use of sodium sulphate in retaining proteins during this process, highlighting the intricate balance between various operational parameters and their impact on the effectiveness of protein separation techniques (Kato, Kitamura, & Hashimoto, 1984).
Catalytic Reactions
Research on catalytic reactions has also benefited from the use of phenylhydrazinium compounds. A study reported the catalytic asymmetric addition of phenyl groups from diphenylzinc to ketones, facilitated by a catalyst generated from a dihydroxy bis(sulfonamide) ligand and titanium tetraisopropoxide. This process demonstrated good to excellent enantioselectivities across a range of substrates, showcasing the potential of phenylhydrazinium compounds in catalytic applications (García & Walsh, 2003).
Soil Chemistry and Enzymology
Phenylhydrazinium compounds have been instrumental in studies related to soil chemistry and enzymology. The properties of a stable, extracellular phenyl esterase, which hydrolyzes the organophosphorus insecticide malathion to its monoacid, were investigated following its isolation from soil. This research highlighted the role of phenylhydrazinium compounds in understanding the behavior and characteristics of soil enzymes, contributing to our knowledge of biodegradation processes and enzyme stability in environmental contexts (Satyanarayana & Getzin, 1973).
Safety And Hazards
Phenylhydrazinium sulphate (2:1) is classified as a Category 1B carcinogen, suspected of causing genetic defects (Category 2), and toxic if inhaled, in contact with skin, or if swallowed (all Category 3). It causes damage to organs through prolonged or repeated exposure (Category 1), serious eye irritation (Category 2), skin irritation (Category 2), and may cause an allergic skin reaction (Category 1). It is also very toxic to aquatic life (Acute Category 1) .
properties
IUPAC Name |
phenylhydrazine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8N2.H2O4S/c2*7-8-6-4-2-1-3-5-6;1-5(2,3)4/h2*1-5,8H,7H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKCKIQJTWVQLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN.C1=CC=C(C=C1)NN.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966390 | |
Record name | Sulfuric acid--phenylhydrazine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylhydrazinium sulphate (2:1) | |
CAS RN |
52033-74-6 | |
Record name | Phenylhydrazinium sulphate (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052033746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid--phenylhydrazine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylhydrazinium sulphate (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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